molecular formula C31H31N5O6 B1600054 5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-adenosine CAS No. 81352-25-2

5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-adenosine

Cat. No.: B1600054
CAS No.: 81352-25-2
M. Wt: 569.6 g/mol
InChI Key: KOQFCLKBHJBRTB-BQOYKFDPSA-N
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Description

Molecular Formula and Weight Determination

The molecular composition of 5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-adenosine has been definitively established through multiple analytical approaches. The compound exhibits a molecular formula of C31H31N5O6 with a corresponding molecular weight of 569.61 atomic mass units. This molecular weight determination aligns consistently across various commercial sources and research databases, indicating high confidence in the compositional analysis.

The elemental composition reveals a carbon content of 65.37%, hydrogen content of 5.49%, nitrogen content of 12.29%, and oxygen content of 16.85% by mass. The presence of five nitrogen atoms reflects the purine base structure characteristic of adenosine derivatives, while the six oxygen atoms account for the ribose hydroxyl groups, the adenine amino group's hydrogen bonding capability, and the methoxy substituents on the protecting group.

Table 1: Molecular Composition Data

Parameter Value
Molecular Formula C31H31N5O6
Molecular Weight 569.61 g/mol
Carbon Atoms 31
Hydrogen Atoms 31
Nitrogen Atoms 5
Oxygen Atoms 6
Topological Polar Surface Area 147 Ų

The topological polar surface area of 147 square angstroms indicates moderate polarity, consistent with the presence of hydrogen bond donors and acceptors distributed throughout the molecular structure. This value suggests favorable solubility characteristics in polar organic solvents while maintaining sufficient lipophilicity for membrane permeation studies.

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic identification of this compound follows International Union of Pure and Applied Chemistry nomenclature conventions for complex nucleoside derivatives. The official International Union of Pure and Applied Chemistry name is (2R,3R,4S,5R)-2-(6-amino-9H-purin-9-yl)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)tetrahydrofuran-3,4-diol. This systematic name precisely describes the stereochemical configuration and substitution pattern of the molecule.

The Chemical Abstracts Service registry number 81352-25-2 provides unique identification for this compound in chemical databases worldwide. Alternative nomenclature includes the common name 5'-O-(4,4'-dimethoxytrityl)adenosine, reflecting the dimethoxytrityl protecting group attached to the 5'-hydroxyl position. The International Chemical Identifier key KOQFCLKBHJBRTB-BQOYKFDPSA-N serves as a standardized representation for computational chemistry applications.

The Simplified Molecular Input Line Entry System notation provides a linear representation of the molecular structure: COC1=CC=C(C=C1)C(OC[C@H]1OC@HN1C=NC2=C1N=CN=C2N)(C1=CC=CC=C1)C1=CC=C(OC)C=C1. This notation enables precise structural communication and database searching across multiple platforms.

Table 2: Chemical Identification Parameters

Identifier Type Value
Chemical Abstracts Service Number 81352-25-2
Molecular Data Library Number MFCD00057878
International Chemical Identifier Key KOQFCLKBHJBRTB-BQOYKFDPSA-N
PubChem Compound Identifier Variable by source

Stereochemical Configuration and Conformational Dynamics

The stereochemical analysis of this compound reveals a complex three-dimensional structure with multiple chiral centers. The ribose moiety maintains the natural beta-configuration found in biological nucleosides, with the adenine base attached to the C1' carbon in the beta-anomeric position. The absolute configuration at the four chiral centers of the ribose ring follows the (2R,3R,4S,5R) pattern, consistent with natural ribonucleoside stereochemistry.

The dimethoxytrityl protecting group introduces additional conformational complexity due to its bulky aromatic structure. The trityl carbon serves as a tertiary center bearing three aromatic rings: one unsubstituted phenyl ring and two para-methoxyphenyl rings. This asymmetric substitution pattern creates conformational preferences that influence the overall molecular geometry and crystal packing behavior.

Conformational analysis indicates that the ribose ring adopts predominantly C2'-endo and C3'-endo puckering conformations, typical of ribonucleoside structures. The glycosidic bond angle between the adenine base and the ribose sugar shows preference for the anti-conformation, minimizing steric interactions between the purine base and the ribose 2'-hydroxyl group.

The dimethoxytrityl group exhibits restricted rotation around the C5'-O bond due to steric hindrance from the bulky aromatic substituents. Nuclear magnetic resonance studies of related compounds suggest that the trityl group adopts conformations that minimize steric clashes with the ribose ring while maximizing conjugation between the aromatic rings.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of this compound. Proton nuclear magnetic resonance analysis reveals characteristic chemical shifts for the various molecular regions. The adenine base protons appear as singlets in the aromatic region, with H-2 and H-8 resonating at approximately 8.2 and 8.6 parts per million, respectively.

The ribose ring protons exhibit complex coupling patterns characteristic of the five-membered ring system. The anomeric H-1' proton appears as a doublet around 6.0 parts per million, while the remaining ribose protons show overlapping multipicity patterns between 4.0 and 5.0 parts per million. The 5'-methylene protons appear as a complex multipicity pattern around 3.2 parts per million, reflecting their proximity to the protecting group.

The dimethoxytrityl aromatic protons generate characteristic signals in the 6.7-7.4 parts per million region, with the para-methoxyphenyl protons appearing as doublets and the unsubstituted phenyl protons showing multipicity patterns. The methoxy groups produce sharp singlets at approximately 3.7 parts per million, integrating for six protons.

Table 3: Key Nuclear Magnetic Resonance Chemical Shifts

Proton Assignment Chemical Shift (ppm) Multiplicity
H-2 (Adenine) 8.2 Singlet
H-8 (Adenine) 8.6 Singlet
H-1' (Ribose) 6.0 Doublet
Aromatic (Dimethoxytrityl) 6.7-7.4 Multiple
Methoxy Groups 3.7 Singlet
H-5' (Ribose) 3.2 Multiple

Carbon-13 nuclear magnetic resonance spectroscopy reveals the complete carbon framework, with the adenine base carbons appearing in the 140-160 parts per million region and the ribose carbons between 60-90 parts per million. The dimethoxytrityl aromatic carbons generate signals throughout the aromatic region, while the methoxy carbons appear around 55 parts per million.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns consistent with the proposed structure. Electrospray ionization mass spectrometry typically shows the molecular ion peak at mass-to-charge ratio 570, corresponding to the protonated molecular ion [M+H]+. Characteristic fragmentation includes loss of the dimethoxytrityl group, yielding fragments corresponding to adenosine plus remaining protecting group moieties.

Crystallographic Studies and Solid-State Arrangement

Crystallographic analysis of this compound and related compounds provides insights into solid-state packing arrangements and intermolecular interactions. While specific crystallographic data for this exact compound may be limited in the available literature, studies on related dimethoxytrityl-protected nucleosides offer valuable structural information.

X-ray crystallographic studies of similar nucleoside derivatives reveal that the dimethoxytrityl protecting group significantly influences crystal packing through aromatic stacking interactions and hydrogen bonding networks. The bulky protecting group creates cavities in the crystal lattice that can accommodate solvent molecules, affecting crystal stability and diffraction quality.

The ribose ring typically adopts the C2'-endo conformation in the solid state, consistent with solution-phase nuclear magnetic resonance observations. The adenine base participates in hydrogen bonding interactions with neighboring molecules through its amino group and ring nitrogen atoms, contributing to crystal stability.

Crystallographic parameters for related compounds indicate typical space groups such as P21 or P212121, reflecting the chiral nature of the nucleoside structure. Unit cell dimensions vary depending on solvent inclusion and specific protecting group conformations, but generally fall within expected ranges for organic molecules of this size.

Table 4: Typical Crystallographic Parameters for Related Compounds

Parameter Typical Range
Space Group P21, P212121
Resolution 1.5-2.0 Å
Unit Cell Volume 2000-4000 ų
Molecules per Unit Cell 2-4
Hydrogen Bond Donors 3-4
Hydrogen Bond Acceptors 8-12

The solid-state arrangement shows that molecules typically pack in layers with the aromatic rings of the dimethoxytrityl groups forming parallel stacks separated by approximately 3.5-4.0 angstroms. These aromatic interactions contribute significantly to the overall crystal stability and may influence physical properties such as melting point and solubility behavior.

Storage recommendations consistently specify protection from light and low temperature conditions (2-8°C), indicating photosensitivity and thermal instability of the crystalline form. This sensitivity likely relates to the electron-rich aromatic systems in the dimethoxytrityl protecting group, which may undergo oxidation or other degradation reactions under adverse conditions.

Properties

IUPAC Name

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H31N5O6/c1-39-22-12-8-20(9-13-22)31(19-6-4-3-5-7-19,21-10-14-23(40-2)15-11-21)41-16-24-26(37)27(38)30(42-24)36-18-35-25-28(32)33-17-34-29(25)36/h3-15,17-18,24,26-27,30,37-38H,16H2,1-2H3,(H2,32,33,34)/t24-,26-,27-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOQFCLKBHJBRTB-BQOYKFDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80449458
Record name 5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-adenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

569.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81352-25-2
Record name 5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-adenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Approach

The preparation of 5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-adenosine typically follows these steps:

  • Starting Material: The synthesis begins with adenosine, a nucleoside containing an adenine base linked to a ribose sugar.

  • Protection of 5'-Hydroxyl: The 5'-OH group of adenosine is selectively protected by reaction with 4,4'-dimethoxytrityl chloride (DMT-Cl) under basic conditions. This reagent introduces the bis(4-methoxyphenyl)phenylmethyl protecting group.

  • Reaction Conditions: The reaction is usually carried out in anhydrous solvents such as pyridine or dichloromethane at low temperatures to avoid side reactions and ensure selectivity.

  • Purification: The product is purified by chromatographic techniques, such as silica gel column chromatography or preparative HPLC, to isolate the pure 5'-O-DMT-adenosine.

Detailed Reaction Scheme

Step Reagents and Conditions Description
1 Adenosine + 4,4'-dimethoxytrityl chloride (DMT-Cl) Selective protection of 5'-OH group
2 Base (e.g., pyridine or triethylamine) Neutralizes HCl generated, promotes reaction
3 Anhydrous solvent (pyridine, dichloromethane) Solvent medium
4 Low temperature (0–5 °C) Minimizes side reactions
5 Purification by chromatography Isolation of pure 5'-O-DMT-adenosine

Research Findings and Optimization

  • Selectivity: The 5'-OH group is more reactive than the 2' and 3' hydroxyl groups on the ribose, allowing selective protection without the need for prior protection of other hydroxyls.

  • Yield: Optimized reaction conditions yield high purity 5'-O-DMT-adenosine with yields typically above 80%.

  • Stability: The bis(4-methoxyphenyl)phenylmethyl group is stable under acidic conditions used in oligonucleotide synthesis but can be removed under mildly acidic conditions to regenerate the free 5'-OH.

  • Application: This compound serves as a key intermediate in the synthesis of modified nucleotides and antisense oligonucleotides, crucial for gene silencing and therapeutic applications.

Data Table Summarizing Preparation Parameters

Parameter Details
Starting Material Adenosine
Protecting Agent 4,4'-Dimethoxytrityl chloride (DMT-Cl)
Solvent Pyridine or dichloromethane (anhydrous)
Base Pyridine or triethylamine
Temperature 0–5 °C
Reaction Time 1–3 hours (typical)
Purification Method Silica gel chromatography or preparative HPLC
Typical Yield >80%
Product Molecular Weight 569.6 g/mol
Molecular Formula C31H31N5O6

Notes on Practical Considerations

  • Moisture Sensitivity: The reaction requires strictly anhydrous conditions to prevent hydrolysis of DMT-Cl and side reactions.

  • Storage: The protected nucleoside is stable at room temperature and can be stored without significant degradation, facilitating its use in multi-step syntheses.

  • Scale-up: The method is scalable for industrial or laboratory-scale synthesis, with purification steps adapted accordingly.

Chemical Reactions Analysis

Types of Reactions

5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-adenosine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adenosine derivatives with additional hydroxyl or carbonyl groups, while reduction typically results in the removal of the protecting group, yielding free adenosine .

Scientific Research Applications

Anticancer Properties

BMAP-adenosine exhibits significant potential as an anticancer agent. Research indicates that adenosine analogs can inhibit cancer cell proliferation and induce apoptosis in various cancer types. The following table summarizes some of the findings related to its cytotoxic effects:

Cancer Type Cell Line IC50 (µM) Reference
Breast CancerMDA-MB-2311.81Man S et al., 2021
Breast CancerMCF-72.85Man S et al., 2021
Other Cancer TypesVariousVariesMan S et al., 2021

The compound's mechanism of action involves modulation of adenosine receptors, which play crucial roles in tumor growth and metastasis. Studies have shown that BMAP-adenosine can effectively block adenosine receptors, leading to reduced tumor viability and enhanced sensitivity to chemotherapy agents like Doxorubicin .

Vasodilatory Effects

Adenosine analogs are known for their vasodilatory properties, which can be beneficial in cardiovascular research. BMAP-adenosine may act as a smooth muscle relaxant, potentially aiding in the treatment of conditions such as hypertension or ischemia. The compound's ability to induce vasodilation has been linked to its interaction with specific adenosine receptors (A2A and A2B), which mediate vascular smooth muscle relaxation .

Drug Development

BMAP-adenosine serves as a valuable lead compound for developing new therapeutic agents targeting adenosine pathways. Its structural modifications allow researchers to explore various pharmacological profiles, including:

  • Enhanced selectivity for specific adenosine receptors.
  • Improved stability and bioavailability compared to native adenosine.

These characteristics make it a promising candidate for further development into drugs aimed at treating cancer or cardiovascular diseases.

Research Tool

In biochemical research, BMAP-adenosine can be utilized as a tool for studying adenosine signaling pathways. Its unique structure allows scientists to dissect the roles of different receptor subtypes and their downstream effects on cellular processes such as proliferation, apoptosis, and inflammation .

Case Studies

Several studies have investigated the applications of BMAP-adenosine in preclinical settings:

  • Study on Cytotoxicity : A detailed study assessed the cytotoxic effects of BMAP-adenosine on various cancer cell lines, demonstrating its potential as a more effective alternative to traditional chemotherapeutics like Doxorubicin .
  • Vasodilation Research : Another research project focused on the vasodilatory effects of BMAP-adenosine in isolated blood vessels, providing insights into its potential therapeutic applications in cardiovascular diseases .
  • Mechanistic Studies : Investigations into the mechanistic pathways through which BMAP-adenosine exerts its effects have revealed its role in modulating intracellular signaling cascades associated with cell survival and death .

Mechanism of Action

The mechanism of action of 5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-adenosine involves its role as a protecting group in nucleoside synthesis. By protecting the 5’-hydroxyl group, it prevents unwanted side reactions during the synthesis of oligonucleotides. The protecting group can be selectively removed under mild acidic conditions, allowing for the controlled synthesis of nucleic acid analogs .

Comparison with Similar Compounds

Key Structural Modifications and Functional Groups

The following table summarizes structural analogs and their modifications:

Compound Name Key Modifications Molecular Formula Molecular Weight Primary Applications References
5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-adenosine 5'-DMT protection C₃₉H₃₉N₅O₇ 721.76 g/mol Oligonucleotide synthesis, nucleic acid research
N6-Benzoyl-5'-O-DMT-adenosine (CAS: 67219-55-0) 5'-DMT, N6-benzoyl C₃₉H₃₇N₅O₈ 703.75 g/mol Enhanced base-pairing stability in DNA synthesis
5'-O-DMT-N6-(2-phenoxyacetyl)-adenosine (CAS: 121076-16-2) 5'-DMT, N6-phenoxyacetyl C₃₉H₃₇N₅O₈ 703.75 g/mol Improved enzymatic resistance in modified RNA probes
2'-O-(Pivaloyloxymethyl)-5'-O,N6-bis(4-methoxytrityl)adenosine (CAS: 1259402-33-9) 5'-DMT, N6-DMT, 2'-pivaloyloxymethyl C₅₆H₅₅N₅O₈ 926.08 g/mol Dual protection for high-yield RNA synthesis
5'-O-DMT-2'-fluoro-2'-deoxyadenosine-3'-phosphoramidite (CAS: 252770-65-3) 5'-DMT, 2'-fluoro, 3'-phosphoramidite C₄₀H₄₇FN₇O₆P 780.83 g/mol Synthesis of fluorinated antisense oligonucleotides for therapeutic applications

Functional Advantages and Limitations

5'-DMT Group :

  • Advantages : The DMT group provides robust protection during synthesis, with selective removal under mild acidic conditions (e.g., 3% dichloroacetic acid in dichloromethane). This ensures high coupling efficiency (>98%) in phosphoramidite-based oligonucleotide assembly .
  • Limitations : DMT-protected compounds exhibit reduced solubility in polar solvents, requiring acetonitrile or tetrahydrofuran for handling .

N6 Modifications: N6-Benzoyl: Enhances base stability against depurination but may reduce hybridization efficiency due to steric hindrance . N6-Phenoxyacetyl: Offers superior resistance to nucleases compared to benzoyl, making it suitable for in vivo applications .

2' and 3' Modifications :

  • 2'-Fluoro : Increases binding affinity to RNA targets (ΔTm ≈ +2–3°C per modification) but requires specialized phosphoramidites for synthesis .
  • 2'-Pivaloyloxymethyl : Enhances intracellular delivery of oligonucleotides by improving lipophilicity .

Stability and Reactivity

  • Thermal Stability: DMT-protected adenosine derivatives decompose at ~150°C, necessitating storage at 2–8°C .
  • Enzymatic Resistance: N6-acylated analogs (e.g., phenoxyacetyl) show >90% stability in serum after 24 hours, compared to 50% for unmodified adenosine .
  • Stereochemical Effects : Modifications like 2'-fluoro introduce chirality, requiring stringent quality control to avoid diastereomer formation .

Therapeutic Development

  • Cancer Research: N6-Benzoyl-5'-O-DMT-adenosine is used to synthesize aptamers targeting EGFR mutations in non-small cell lung cancer .
  • Neurodegenerative Diseases : 2'-O-modified analogs improve blood-brain barrier penetration in Alzheimer’s disease models .

Biological Activity

5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-adenosine (CAS Number: 81352-25-2) is a synthetic adenosine analog that has garnered attention for its diverse biological activities. This compound is primarily recognized for its role as a smooth muscle vasodilator and its potential in cancer therapy. This article explores the biological activity of this compound, supported by data tables, research findings, and relevant case studies.

PropertyValue
Molecular FormulaC₃₁H₃₁N₅O₆
Molecular Weight569.61 g/mol
LogP3.63480
PSA (Polar Surface Area)147.00000

This compound functions primarily through its interaction with adenosine receptors, which are G protein-coupled receptors involved in various physiological processes. The compound exhibits vasodilatory effects by relaxing smooth muscle tissues, which can be beneficial in treating conditions such as hypertension and angina . Additionally, its anticancer properties are attributed to the inhibition of tumor cell proliferation and induction of apoptosis in various cancer cell lines .

Biological Activities

1. Vasodilation:

  • Mechanism: The compound acts on adenosine A2A receptors, leading to increased intracellular cAMP levels and subsequent relaxation of vascular smooth muscle.
  • Research Findings: Studies indicate that this compound can significantly reduce blood pressure in animal models, suggesting its potential as a therapeutic agent for cardiovascular diseases .

2. Anticancer Effects:

  • Mechanism: By inhibiting specific signaling pathways involved in cell proliferation (e.g., MAPK/ERK pathway), it can induce apoptosis in cancer cells.
  • Case Studies: Research has demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancers .

3. Neuroprotective Properties:

  • Mechanism: The compound may enhance neuronal signaling through modulation of neurotransmitter release.
  • Research Findings: Preliminary studies suggest neuroprotective effects in models of neurodegenerative diseases, indicating potential applications in treating conditions like Alzheimer's disease .

Data Table: Summary of Biological Activities

Activity TypeEffectReference
VasodilationSignificant reduction in blood pressure
AnticancerInduction of apoptosis in cancer cell lines
NeuroprotectionEnhanced neuronal signaling

Q & A

Q. What is the role of the 5'-O-[Bis(4-methoxyphenyl)phenylmethyl] (DMT) group in adenosine derivative synthesis?

The DMT group serves as a temporary protecting group for the 5'-hydroxyl during solid-phase oligonucleotide synthesis. It enables selective deprotection under mild acidic conditions (e.g., 3% dichloroacetic acid in dichloromethane) while preserving other functional groups. This allows sequential coupling of nucleotides during automated synthesis .

Q. Which analytical techniques are essential for characterizing DMT-protected adenosine purity?

High-performance liquid chromatography (HPLC) with UV detection (260 nm) is standard for assessing purity. Confirm molecular weight via electrospray ionization mass spectrometry (ESI-MS). For structural validation, use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify substitution patterns and absence of regioisomers .

Q. How does the DMT group affect adenosine derivative solubility?

The hydrophobic DMT group enhances solubility in organic solvents (e.g., acetonitrile, dichloromethane) but reduces aqueous solubility. For aqueous-phase reactions, employ phase-transfer catalysts or temporary solubilizing agents like tetrabutylammonium fluoride .

Q. What purification methods are effective for isolating DMT-protected adenosine intermediates?

Use flash chromatography with gradients of dichloromethane/methanol (95:5 to 90:10) or reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% trifluoroacetic acid). Monitor fractions by TLC (Rf_f ~0.5 in CH2_2Cl2_2:MeOH 9:1) .

Advanced Research Questions

Q. How can researchers optimize tritylation reaction yields for DMT-protected adenosine?

  • Use 1.2–1.5 equivalents of 4,4'-dimethoxytrityl chloride (DMT-Cl) in anhydrous pyridine.
  • Add molecular sieves (3Å) to scavenge moisture.
  • Monitor reaction progress via TLC (hexane:ethyl acetate 1:1) and quench with methanol after 4–6 hours. Typical yields range from 70–85% .

Q. What strategies resolve discrepancies between theoretical and observed molecular weights in mass spectrometry?

  • Account for cation adducts (e.g., Na+^+, K+^+) by adding 0.1% formic acid to the sample.
  • Compare isotopic patterns with simulated spectra (e.g., using ACD/Labs software).
  • Confirm via high-resolution mass spectrometry (HRMS) with <2 ppm error .

Q. How to mitigate challenges during DMT deprotection in oligonucleotide synthesis?

  • Incomplete deprotection due to steric hindrance: Extend acid exposure (3% dichloroacetic acid for 3–5 minutes).
  • Monitor trityl cation release via UV absorbance at 498 nm.
  • For acid-sensitive sequences, use milder deblocking agents (e.g., 1% trifluoroacetic acid in toluene) .

Q. What methods validate the absence of regioisomeric impurities in DMT-protected adenosine?

  • 2D NMR (COSY, HSQC) to confirm 5'-substitution and absence of 3'- or 2'-isomers.
  • Compare retention times with authenticated standards using reverse-phase HPLC (C18, 0.1 M TEAA buffer) .

Q. How to address hygroscopicity in DMT-protected adenosine intermediates?

  • Store under argon at -20°C with desiccant packs (e.g., silica gel).
  • Use flame-dried glassware and anhydrous solvents (e.g., acetonitrile dried over 3Å sieves).
  • Perform critical steps in a glovebox (<1 ppm H2_2O) for moisture-sensitive reactions .

Q. What experimental designs improve coupling efficiency in oligonucleotide synthesis?

  • Optimize activator concentration (e.g., 0.45 M 1H-tetrazole in acetonitrile).
  • Pre-activate phosphoramidites for 30 seconds before coupling.
  • Implement double coupling steps for sequences with high secondary structure .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on DMT group stability under basic conditions?

  • Some studies report DMT lability in aqueous base (pH >9), while others note stability.
  • Resolution: Use buffered conditions (pH 7–8) for aqueous reactions. For alkaline steps (e.g., saponification), limit exposure time to <10 minutes and confirm stability via HPLC .

Q. Why do yields vary in DMT-protected adenosine syntheses across literature?

  • Variations arise from moisture levels, solvent purity, and DMT-Cl stoichiometry.
  • Standardize protocols: Use Karl Fischer titration to ensure solvent dryness (<50 ppm H2_2O) and calibrate DMT-Cl equivalents via 31P^{31}\text{P} NMR .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-adenosine
Reactant of Route 2
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5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-adenosine

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